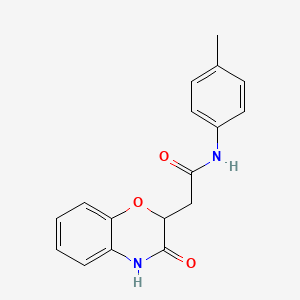

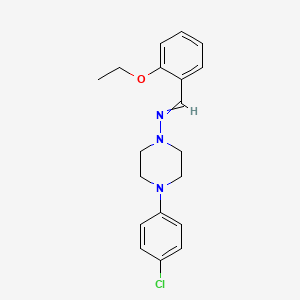

![molecular formula C22H27N3O2 B5539449 3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related indole derivatives involves several steps, including the preparation of hexahydroazocino[4,3-b]indoles through introducing appropriate side chains at C-2 via lithiation and intramolecular Mannich cyclisation. Additionally, the synthesis of indole and 1,4-dihydropyridine hybrid macromolecules through the dimerization of [2-(1H-indol-3-yl)ethyl]pyridinium salts has been reported, indicating the versatility of indole-based compounds in synthetic chemistry (Street et al., 1987); (Han et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated through methods such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the spatial configuration of its various functional groups. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules (Han et al., 2018).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, including phosphinoylation, cyclization, and isomerization processes. These reactions are essential for creating compounds with desired properties and biological activities. The silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles, leading to the formation of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles, showcases the compound's versatility in chemical synthesis (Chen et al., 2016).

Aplicaciones Científicas De Investigación

1. Chemical Properties and Reactions

Indole derivatives, including compounds similar to the specified chemical, have been extensively studied for their unique chemical properties. For instance, indole-3-carbinol (I3C) forms various oligomeric products in acidic conditions, which is relevant for the study of similar compounds like the one (Grose & Bjeldanes, 1992). Additionally, the reaction of 3H-indole N-oxides with acetylenecarboxylic esters, leading to various indole derivatives, demonstrates the versatility of indole structures in chemical synthesis (Letcher, Sin, & Cheung, 1993).

2. Optoelectronic and Charge Transfer Properties

The optoelectronic and charge transfer properties of indole-containing molecules are of significant interest. Research on phenylimidazo[1,5-a]pyridine-containing small molecules has shed light on the effect of indole units on various properties such as hole reorganization energies and transfer integrals, which are crucial for the development of organic semiconductor devices (Irfan et al., 2019).

3. Synthesis and Functionalization

The synthesis and functionalization of indoles, as a key structural component, have been a focus for over a century. Palladium-catalyzed reactions have emerged as a significant method for creating diverse indole derivatives, showcasing the potential of these compounds in organic chemistry (Cacchi & Fabrizi, 2005).

4. Antioxidant Activity

Some indole derivatives exhibit notable antioxidant properties. For instance, the synthesis of 3-selanylimidazo[1,2-a]pyridine derivatives, which are structurally related to the compound , revealed significant antioxidant activity, highlighting potential biological applications (Vieira et al., 2017).

5. Pharmaceutical Applications

Indole compounds have been explored for their pharmaceutical potential, particularly in overcoming multidrug resistance in cancer cells. A study on a synthesized indole compound demonstrated its ability to enhance the activity of chemotherapeutic drugs in drug-resistant cancer cells by inhibiting efflux pump functions (Guo et al., 2018).

Propiedades

IUPAC Name |

1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-2-(2,4,7-trimethyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-12-8-9-13(2)22-20(12)17(14(3)23-22)11-19(26)25-10-6-7-18(25)21-15(4)24-27-16(21)5/h8-9,18,23H,6-7,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDPUTLSGXDQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)N3CCCC3C4=C(ON=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

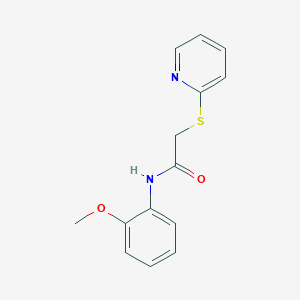

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

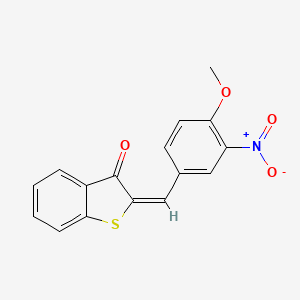

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

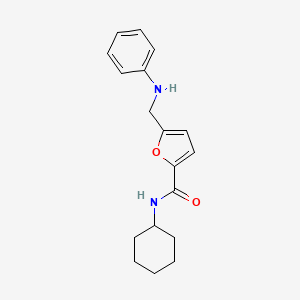

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)

![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)